

Application Notes and Protocols for Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 3-[(2-furylmethyl)amino]propanoate</i>
Cat. No.:	B062979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Ethyl 3-[(2-furylmethyl)amino]propanoate** as a chemical intermediate, detailing its synthesis, characterization, and potential applications in research and development.

Introduction

Ethyl 3-[(2-furylmethyl)amino]propanoate is a secondary amine-containing ester with a furan moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the introduction of the furfuryl group and a flexible three-carbon spacer. The furan ring is a key structural motif in many biologically active compounds and pharmaceuticals, and its presence in this intermediate offers a scaffold for the development of novel molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 3-[(2-furylmethyl)amino]propanoate** is presented in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₅ NO ₃
Molecular Weight	197.23 g/mol
Appearance	Expected to be a colorless to pale yellow oil
Boiling Point	Not explicitly reported; estimated to be >200 °C at atmospheric pressure
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and sparingly soluble in water.
CAS Number	175203-83-5[1]

Synthesis Protocol: Aza-Michael Addition

The synthesis of **Ethyl 3-[(2-furylmethyl)amino]propanoate** can be readily achieved via an aza-Michael addition of furfurylamine to ethyl acrylate. This reaction is typically carried out under neat conditions or in a suitable solvent and can be catalyzed by a variety of acids or bases, or even proceed without a catalyst at elevated temperatures.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity
Furfurylamine	C ₅ H ₇ NO	97.12	1.0 eq
Ethyl acrylate	C ₅ H ₈ O ₂	100.12	1.0 - 1.2 eq
(Optional) Catalyst	e.g., Acetic Acid	CH ₃ COOH	0.1 eq
(Optional) Solvent	e.g., Ethanol	C ₂ H ₅ OH	-
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	For workup
Saturated NaCl solution	NaCl(aq)	-	For workup
Anhydrous MgSO ₄	MgSO ₄	120.37	For drying

Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfurylamine (1.0 eq) and ethyl acrylate (1.1 eq). If a catalyst is used, it can be added at this stage. The reaction can be run neat or with a minimal amount of a polar protic solvent like ethanol.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was run neat, dilute the mixture with diethyl ether. Wash the organic solution with saturated aqueous sodium chloride (brine) to remove any residual catalyst and unreacted starting materials.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **Ethyl 3-[(2-furylmethyl)amino]propanoate**.

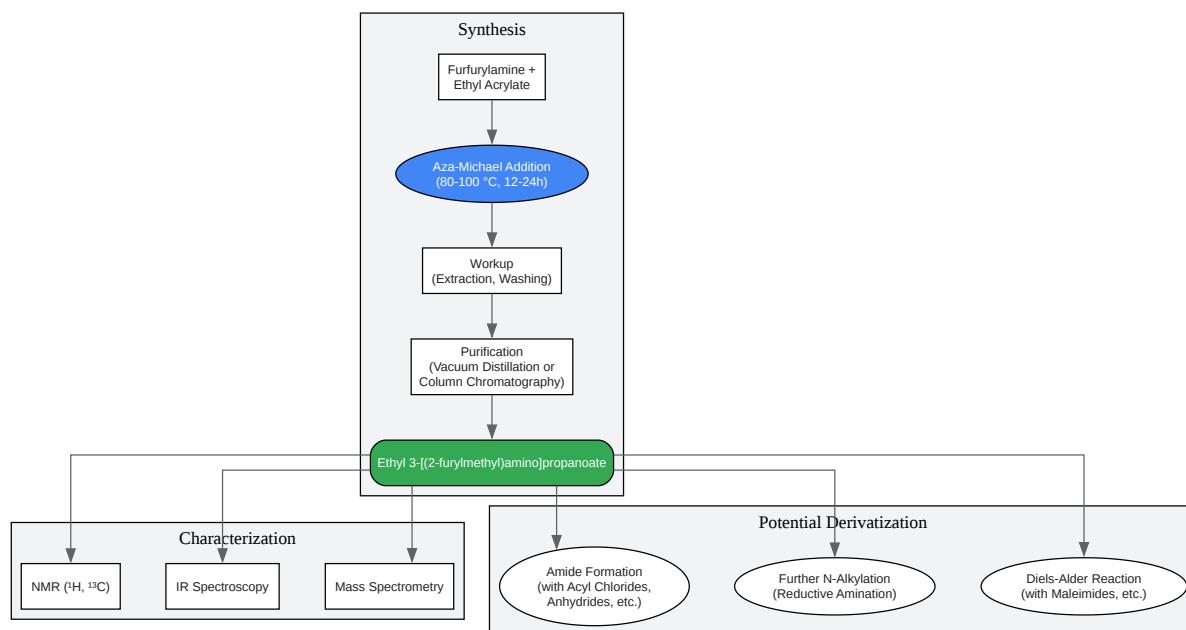
Expected Yield

While specific yields for this exact reaction are not widely reported, similar aza-Michael additions suggest that yields in the range of 70-90% can be expected with proper optimization of reaction conditions.

Spectroscopic Characterization

The structural confirmation of the synthesized **Ethyl 3-[(2-furylmethyl)amino]propanoate** is crucial. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

Technique	Expected Data
¹ H NMR	<p>* Furan protons: Signals in the aromatic region (~6.2-7.4 ppm). * Furfuryl -CH₂-: A singlet or a multiplet around 3.7 ppm. * -NH- proton: A broad singlet, chemical shift can vary depending on solvent and concentration. * Propanoate -CH₂- protons: Two triplets around 2.5 and 2.9 ppm. * Ethyl ester -OCH₂CH₃: A quartet around 4.1 ppm and a triplet around 1.2 ppm.</p>
¹³ C NMR	<p>* Furan carbons: Signals in the range of ~105-155 ppm. * Ester carbonyl carbon: A signal around 172 ppm. * Ethyl ester carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). * Propanoate carbons: Signals in the aliphatic region (~35-50 ppm). * Furfuryl carbon: A signal around 45 ppm.</p>
IR (Infrared) Spectroscopy	<p>* N-H stretch: A broad absorption band around 3300-3400 cm⁻¹. * C=O stretch (ester): A strong absorption band around 1730 cm⁻¹. * C-O stretch (ester): An absorption band in the region of 1150-1250 cm⁻¹. * C-N stretch: An absorption band around 1100-1200 cm⁻¹. * Furan ring C-H and C=C stretches: Characteristic absorptions in the aromatic region.</p>
Mass Spectrometry (MS)	<p>* Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 197.23). * Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the furfuryl group.</p>


Applications as a Chemical Intermediate

Ethyl 3-[(2-furylmethyl)amino]propanoate is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.

- **Scaffold for Drug Discovery:** The furan nucleus is present in numerous drugs. This intermediate can be used as a starting point to synthesize novel compounds with potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The secondary amine provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships.
- **Synthesis of Novel Ligands:** The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions, making it a precursor for the synthesis of novel ligands for catalysis or imaging applications.
- **Polymer Chemistry:** The furan moiety can participate in Diels-Alder reactions, opening up possibilities for its use in the synthesis of reversible cross-linked polymers and self-healing materials.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent utilization of **Ethyl 3-[(2-furylmethyl)amino]propanoate**.

[Click to download full resolution via product page](#)

Synthetic and Application Workflow

Safety Precautions

- Ethyl acrylate is a flammable and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

- Furfurylamine is corrosive and can cause burns. Avoid contact with skin and eyes.
- Standard laboratory safety procedures should be followed at all times.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should conduct their own literature searches and risk assessments before undertaking any experimental work. The provided spectroscopic data are estimations based on analogous compounds and should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-amino-3-(furan-2-yl)propanoate | C9H13NO3 | CID 22608494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethyl 3-[(2-furylmethyl)amino]propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062979#using-ethyl-3-2-furylmethyl-amino-propanoate-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com